(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that is hexadecanoic acid with unsaturation at positions 4, 7, 10 and 13. It is found in Daphnia galeata. It has a role as a Daphnia galeata metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a natural product found in Ulva fasciata, Ulva linza, and Ulva lactuca with data available.
Brand Name: Vulcanchem
CAS No.: 29259-52-7
VCID: VC21227687
InChI: InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-
SMILES: CCC=CCC=CCC=CCC=CCCC(=O)O
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

CAS No.: 29259-52-7

Cat. No.: VC21227687

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid - 29259-52-7

Specification

Description (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that is hexadecanoic acid with unsaturation at positions 4, 7, 10 and 13. It is found in Daphnia galeata. It has a role as a Daphnia galeata metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a natural product found in Ulva fasciata, Ulva linza, and Ulva lactuca with data available.
CAS No. 29259-52-7
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Standard InChI InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-
Standard InChI Key IVTCJQZAGWTMBZ-LTKCOYKYSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
SMILES CCC=CCC=CCC=CCC=CCCC(=O)O
Canonical SMILES CCC=CCC=CCC=CCC=CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator